molecular formula C7H6N2O2 B3190138 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- CAS No. 39513-24-1

2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy-

Cat. No. B3190138
CAS RN: 39513-24-1
M. Wt: 150.13 g/mol
InChI Key: LVWUZNNDSSEHBV-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- is a chemical compound with the formula C7H6N2O . It is also known by other names such as 2-Benzimidazolinone, 2-Benzimidazolol, 2-Benzimidazolone, 2 (3H)-Benzimidazolone, 1,3-Dihydro-2H-benzimidazol-2-one, 2-Hydroxybenzimidazole, N,N’- (1,2-Phenyleneurea), o-Phenyleneurea, Urea, N,N’- (1,2-phenylene)-, Benzamidazole-2 (3H)-one, 2-Oxobenzimidazole, 2 (3H)-Oxobenzimidazole, 2-Hydroxy-1H-benzimidazole .


Molecular Structure Analysis

The molecular structure of 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- consists of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6 (5)9-7/h1-4H, (H2,8,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of 2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy- is 134.1353 . Unfortunately, the web search did not provide further information on the physical and chemical properties of this compound.

Scientific Research Applications

Antioxidant and Antibacterial Activities

Benzimidazole derivatives, including those related to 2H-Benzimidazol-2-one, have been synthesized and tested for their antioxidant and antibacterial activities. A study by Mavrova et al. (2015) found that certain benzimidazole derivatives exhibited significant antioxidant activity, with one derivative showing a lipid peroxidation inhibition effect of 74.04% (IC₅₀=141.89 μg/mL). Another derivative demonstrated an inhibition effect of 90.76% (IC₅₀=53.70 μg/mL). Additionally, these compounds displayed antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with one compound showing significant activity with MIC values ranging from 0.016 to 0.50 mg/mL (Mavrova et al., 2015).

Pharmacological Activity and Molecular Modeling

Novel heterocyclic compounds containing benzimidazole derivatives have been explored for their antimicrobial activity and molecular modeling. Bassyouni et al. (2012) synthesized compounds that exhibited effective antimicrobial activity against pathogenic bacterial strains such as E. coli and Salmonella typhimurium. Additionally, these compounds showed high activity against rotavirus and adenovirus, with in silico target prediction and docking studies providing insights into their potential mechanisms of action (Bassyouni et al., 2012).

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been investigated. Varshney et al. (2015) reported the synthesis of a novel series of compounds bearing the 2-methyl-1H-benzimidazole moiety, which were tested for cytotoxic activity against various cancer cell lines. Some compounds exhibited significant anticancer activities, offering promising leads for further development (Varshney et al., 2015).

Corrosion Protection

Benzimidazole-based compounds have also been applied in materials science for corrosion protection. Faydy et al. (2019) synthesized organic compounds combining 8-hydroxyquinoline and benzimidazol-2-one units, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic media. These compounds provided up to 91% corrosion protection, showcasing the role of benzimidazole derivatives in industrial applications (Faydy et al., 2019).

properties

IUPAC Name

5-hydroxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWUZNNDSSEHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263583
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzimidazol-2-one, 1,3-dihydro-5-hydroxy-

CAS RN

39513-24-1
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39513-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of intermediate 37 (3.6 g, 22 mmol) and 48% hydrogen iodide (30 mL) was heated to reflux (130° C.) and stirred for 12 h. The reaction mixture was neutralized to pH=8 with aq NaOH and then extracted with EtOAc. The combined organic layers were dried over anhydrous Na2SO4, concentrated under vacuum and purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1) to give 5-hydroxy-1H-benzo[d]imidazol-2(3H)-one (intermediate 38) (16.9 g, 80%). HPLC: 99%, RT 1.377 min. MS (ESI) m/z 151.0 [M+H]+. mp: 186-187° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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